molecular formula C4H8Cl2S3 B093957 Trisulfide, bis(2-chloroethyl)- CAS No. 19149-77-0

Trisulfide, bis(2-chloroethyl)-

Cat. No.: B093957
CAS No.: 19149-77-0
M. Wt: 223.2 g/mol
InChI Key: XHODIRQQNWHUGV-UHFFFAOYSA-N
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Description

Trisulfide, bis(2-chloroethyl)- (CAS 19149-77-0; molecular formula C₄H₈Cl₂S₃) is a sulfur-containing organochlorine compound structurally characterized by a linear trisulfide (S–S–S) backbone flanked by two 2-chloroethyl groups. It is a member of the sulfur mustard family and is commonly found as an impurity in sulfur mustard (bis(2-chloroethyl) sulfide, H) munitions, constituting up to 9.6% of crude mixtures . The compound is a clear, colorless, hygroscopic liquid with a molecular weight of 223.207 g/mol . Its lipophilicity, indicated by a logP value of 3.494, suggests moderate lipid solubility, which may influence its environmental persistence and biological uptake .

Trisulfide, bis(2-chloroethyl)- is synthesized during the production of sulfur mustard via the Levinstein process, where elevated temperatures promote the formation of polysulfide impurities, including disulfide (S₂) and pentasulfide (S₅) analogs . While its acute human toxicity remains unquantified, it shares structural and functional similarities with sulfur mustard, a potent vesicant and alkylating agent .

Properties

CAS No.

19149-77-0

Molecular Formula

C4H8Cl2S3

Molecular Weight

223.2 g/mol

IUPAC Name

1-chloro-2-(2-chloroethyltrisulfanyl)ethane

InChI

InChI=1S/C4H8Cl2S3/c5-1-3-7-9-8-4-2-6/h1-4H2

InChI Key

XHODIRQQNWHUGV-UHFFFAOYSA-N

SMILES

C(CCl)SSSCCCl

Canonical SMILES

C(CCl)SSSCCCl

Synonyms

BIS(2-CHLOROETHYL)TRISULPHIDE

Origin of Product

United States

Comparison with Similar Compounds

Sulfur Mustard (Bis(2-chloroethyl) Sulfide; CAS 505-60-2)

  • Structure : Single sulfur atom bridging two 2-chloroethyl groups (ClCH₂CH₂–S–CH₂CH₂Cl).
  • Role : Primary chemical warfare agent, constituting 62.2% of crude sulfur mustard munitions .
  • Reactivity : Highly reactive due to the strained thioether bond, enabling rapid alkylation of DNA, proteins, and cellular components.
  • Toxicity : Causes severe blistering, DNA crosslinking, and systemic toxicity.
  • Physical Properties : Molecular weight 159.08 g/mol; boiling point 217°C (decomposes).

Comparison :

  • Trisulfide, bis(2-chloroethyl)- has a higher molecular weight (223.207 vs. 159.08 g/mol) and additional sulfur atoms, which may reduce reactivity compared to sulfur mustard .
  • Sulfur mustard is the dominant toxic agent in munitions, whereas trisulfide is a secondary impurity .

Bis(2-chloroethyl) Disulfide (CAS 1002-41-1)

  • Structure : Two sulfur atoms in a linear chain (ClCH₂CH₂–S–S–CH₂CH₂Cl).
  • Role : Constitutes 10.9% of sulfur mustard munitions and serves as a precursor in mustard gas synthesis .
  • Reactivity : Intermediate stability between sulfur mustard and trisulfide; participates in sulfur redistribution reactions.
  • Physical Properties : Molecular weight 191.18 g/mol.

Comparison :

  • Disulfide is more prevalent in munitions (10.9% vs. trisulfide’s 9.6%) .

Bis(2-chloroethyl) Pentasulfide

  • Structure : Five sulfur atoms in a chain (ClCH₂CH₂–S₅–CH₂CH₂Cl).
  • Role : Observed in hydrolysis byproducts of sulfur mustard; forms via sulfur addition to trisulfide .

Comparison :

  • Pentasulfide is less common in munitions but represents an advanced stage of sulfur polymerization compared to trisulfide .

Nitrogen Mustards (e.g., HN1; CAS 538-07-8)

  • Structure : Ethylbis(2-chloroethyl)amine (ClCH₂CH₂–N(CH₂CH₃)–CH₂CH₂Cl).
  • Role : Vesicant and DNA alkylator; used in chemical warfare and chemotherapy .
  • Reactivity : Targets DNA via aziridinium intermediate formation, similar to sulfur mustard’s episulfonium ions.
  • Physical Properties : Molecular weight 170.08 g/mol; liquid at room temperature.

Comparison :

  • Trisulfide lacks nitrogen, altering its metabolic fate and toxicity profile. Nitrogen mustards exhibit systemic toxicity beyond dermal effects .

Bis(2-chloroethyl) Ether (CAS 111-44-4)

  • Structure : Oxygen atom bridging two 2-chloroethyl groups (ClCH₂CH₂–O–CH₂CH₂Cl).
  • Physical Properties : Molecular weight 143.04 g/mol; boiling point 178°C .

Comparison :

  • Trisulfide’s sulfur backbone confers distinct chemical behavior (e.g., participation in redox reactions) compared to the ether analog’s oxygen-based structure .

Data Tables

Table 1. Structural and Functional Comparison

Compound CAS No. Molecular Formula Key Atoms (Backbone) Role in Munitions (%) Toxicity Profile
Trisulfide, bis(2-chloroethyl)- 19149-77-0 C₄H₈Cl₂S₃ S–S–S 9.6 Unquantified (impurity)
Sulfur Mustard 505-60-2 C₄H₈Cl₂S S 62.2 Severe vesicant
Bis(2-chloroethyl) Disulfide 1002-41-1 C₄H₈Cl₂S₂ S–S 10.9 Moderate reactivity
HN1 (Nitrogen Mustard) 538-07-8 C₅H₁₁Cl₂N N N/A Systemic alkylator
Bis(2-chloroethyl) Ether 111-44-4 C₄H₈Cl₂O O N/A Respiratory irritant

Table 2. Physical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) logP
Trisulfide, bis(2-chloroethyl)- 223.207 Not reported 3.494
Sulfur Mustard 159.08 217 (decomposes) ~2.0*
Bis(2-chloroethyl) Ether 143.04 178 1.69

*Estimated based on structural analogs.

Preparation Methods

Historical Context and Industrial Significance

Bis(2-chloroethyl)sulfide gained infamy during World War I as a blistering agent, but its synthesis predates military applications. Early methods focused on optimizing yield and purity while mitigating hazards associated with reactive intermediates. The compound’s bifunctional alkylating properties, which enable cross-linking of DNA and proteins, have also spurred interest in modified derivatives for anticancer research .

Depretz Method: Sulfur Dichloride and Ethylene

The Depretz method, one of the oldest routes, involves the reaction of sulfur dichloride (SCl2\text{SCl}_2) with ethylene (C2H4\text{C}_2\text{H}_4) in a stoichiometric ratio:

SCl2+2C2H4(ClC2H4)2S\text{SCl}2 + 2 \text{C}2\text{H}4 \rightarrow (\text{ClC}2\text{H}4)2\text{S}

This exothermic reaction proceeds at ambient temperature, requiring careful temperature control to prevent polymerization of ethylene. The process yields bis(2-chloroethyl)sulfide with minimal byproducts, though trace amounts of polysulfides may form if excess sulfur dichloride is present .

Advantages :

  • High atom economy (≈85% yield under optimal conditions).

  • Scalable for industrial production.

Limitations :

  • SCl2\text{SCl}_2 is highly corrosive and moisture-sensitive.

  • Requires rigorous purification to remove unreacted ethylene.

Levinstein Process: Disulfur Dichloride and Ethylene

The Levinstein process substitutes disulfur dichloride (S2Cl2\text{S}_2\text{Cl}_2) for SCl2\text{SCl}_2, offering a milder reaction pathway:

S2Cl2+2C2H4(ClC2H4)2S+18S8\text{S}2\text{Cl}2 + 2 \text{C}2\text{H}4 \rightarrow (\text{ClC}2\text{H}4)2\text{S} + \frac{1}{8} \text{S}8

Elemental sulfur (S8\text{S}_8) forms as a byproduct, necessitating filtration or distillation for removal. This method is preferred in laboratory settings due to its lower reactivity and reduced risk of runaway reactions .

Key Considerations :

  • Reaction temperature: 20–40°C.

  • Byproduct sulfur can be recycled, enhancing sustainability.

Meyer Method: Thiodiglycol and Phosphorus Trichloride

The Meyer method employs thiodiglycol ((HOCH2CH2)2S(\text{HOCH}_2\text{CH}_2)_2\text{S}) as a precursor, which is chlorinated using phosphorus trichloride (PCl3\text{PCl}_3):

3(HOCH2CH2)2S+2PCl33(ClCH2CH2)2S+2P(OH)33 (\text{HOCH}2\text{CH}2)2\text{S} + 2 \text{PCl}3 \rightarrow 3 (\text{ClCH}2\text{CH}2)2\text{S} + 2 \text{P(OH)}3

Thiodiglycol, a less toxic starting material, is derived from ethylene oxide and hydrogen sulfide. The reaction proceeds via nucleophilic substitution, with PCl3\text{PCl}_3 acting as both a chlorinating agent and a Lewis acid catalyst .

Optimization Strategies :

  • Use of anhydrous conditions to prevent hydrolysis of PCl3\text{PCl}_3.

  • Gradual addition of PCl3\text{PCl}_3 to control exothermicity.

Meyer-Clarke Modification: Hydrochloric Acid Chlorination

A variant of the Meyer method replaces PCl3\text{PCl}_3 with concentrated hydrochloric acid (HCl\text{HCl}), simplifying the synthesis:

(HOCH2CH2)2S+2HCl(ClCH2CH2)2S+2H2O(\text{HOCH}2\text{CH}2)2\text{S} + 2 \text{HCl} \rightarrow (\text{ClCH}2\text{CH}2)2\text{S} + 2 \text{H}_2\text{O}

This acid-catalyzed reaction avoids phosphorus byproducts, making it environmentally favorable. However, the equilibrium-driven process requires azeotropic distillation to remove water and shift the reaction forward .

Alternative Chlorinating Agents: Thionyl Chloride and Phosgene

Thionyl chloride (SOCl2\text{SOCl}_2) and phosgene (COCl2\text{COCl}_2) have been explored for their superior chlorination efficiency:

(HOCH2CH2)2S+2SOCl2(ClCH2CH2)2S+2SO2+2HCl(\text{HOCH}2\text{CH}2)2\text{S} + 2 \text{SOCl}2 \rightarrow (\text{ClCH}2\text{CH}2)2\text{S} + 2 \text{SO}2 + 2 \text{HCl}

Phosgene, while highly toxic, offers rapid reaction kinetics and high purity yields. These agents are typically reserved for small-scale syntheses due to safety constraints .

Comparative Analysis of Synthesis Methods

Method Reactants Conditions Byproducts Yield
DepretzSCl2\text{SCl}_2, C2H4\text{C}_2\text{H}_425°C, ambient pressurePolysulfides~85%
LevinsteinS2Cl2\text{S}_2\text{Cl}_2, C2H4\text{C}_2\text{H}_430°C, stirredS8\text{S}_8~78%
MeyerThiodiglycol, PCl3\text{PCl}_350°C, anhydrousP(OH)3\text{P(OH)}_3~90%
Meyer-ClarkeThiodiglycol, HCl\text{HCl}Reflux, azeotropicH2O\text{H}_2\text{O}~70%
Thionyl ChlorideThiodiglycol, SOCl2\text{SOCl}_240°C, inert atmosphereSO2\text{SO}_2, HCl\text{HCl}~88%

Q & A

Q. What are the established synthesis protocols for bis(2-chloroethyl) trisulfide, and how do reaction conditions influence polysulfide composition?

Bis(2-chloroethyl) trisulfide is synthesized via the Levinstein process, where ethylene reacts with sulfur chlorides under controlled conditions. Key parameters include temperature (elevated temperatures favor higher sulfur content) and ethylene addition rate. For example, rapid ethylene addition at 30–40°C yields trisulfide as a major product, while slower addition at higher temperatures (50–60°C) increases disulfide and pentasulfide formation . Purification methods include vacuum distillation to isolate trisulfide from polysulfide mixtures (e.g., HS2–HS7) .

Q. What are the critical physical and chemical properties of bis(2-chloroethyl) trisulfide relevant to laboratory handling?

  • Molecular formula : C₄H₈Cl₂S₃; Molecular weight : 223.207 g/mol .
  • Reactivity : Forms explosive peroxides upon exposure to air/light (uninhibited) and decomposes in water/moisture to release toxic HCl gas .
  • Storage : Requires inhibitors (e.g., hydroquinone) to prevent peroxide formation and storage in airtight, light-resistant containers under inert gas .

Q. What safety protocols are essential for handling bis(2-chloroethyl) trisulfide in research settings?

  • Personal protective equipment (PPE) : Use nitrile gloves, chemical-resistant aprons, and full-face respirators with organic vapor cartridges.
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.
  • Emergency measures : Immediate decontamination with 5% sodium bicarbonate for spills and ethanol for skin contact .

Advanced Research Questions

Q. How can researchers resolve analytical challenges in detecting bis(2-chloroethyl) trisulfide within complex mixtures (e.g., sulfur mustard impurities)?

Analytical methods include:

  • Gas chromatography-mass spectrometry (GC-MS) : Use polar capillary columns (e.g., DB-5MS) to separate trisulfide from disulfide (HS2) and pentasulfide (HS5) .
  • High-performance liquid chromatography (HPLC) : Employ C18 columns with UV detection at 254 nm for quantification.
  • Nuclear magnetic resonance (NMR) : ¹H/¹³C NMR spectra distinguish trisulfide (δ 3.7 ppm for CH₂Cl) from other polysulfides .

Q. What mechanistic insights explain the compound’s toxicity, and how can in vitro models elucidate its carcinogenic potential?

  • Mechanism : Alkylation of DNA/RNA via the bis(2-chloroethyl) group, forming crosslinks that disrupt replication and transcription .
  • Models : Use human bronchial epithelial cells (BEAS-2B) to study respiratory toxicity (LOAEL: 10 ppm in animal studies) .
  • Biomarkers : Monitor 8-hydroxy-2’-deoxyguanosine (8-OHdG) for oxidative DNA damage and γ-H2AX foci for double-strand breaks .

Q. How do environmental conditions influence the degradation pathways of bis(2-chloroethyl) trisulfide in soil and water?

  • Hydrolysis : Degrades in aqueous environments (pH > 7) to 2-chloroethanol and hydrogen sulfide, with half-life <24 hours at 25°C .
  • Photolysis : UV light accelerates decomposition into chloroacetic acid and sulfur oxides; monitor via LC-MS/MS .
  • Soil adsorption : High organic carbon content (e.g., humic acids) reduces mobility, but low pH increases leaching potential .

Q. What strategies minimize polysulfide byproducts (e.g., HS2, HS5) during synthesis?

  • Optimized ethylene feed rate : 0.5–1.0 mL/min reduces disulfide formation .
  • Catalytic additives : Use Lewis acids (e.g., AlCl₃) to favor trisulfide selectivity (yield >75%) .
  • Temperature modulation : Maintain 35–40°C to balance reaction kinetics and product stability .

Methodological Considerations Table

Research ObjectiveRecommended MethodKey ParametersReference
Synthesis optimizationLevinstein processTemp: 35–40°C; Ethylene rate: 0.5 mL/min
Toxicity screeningBEAS-2B cell assayLOAEL: 10 ppm; Exposure time: 24–48 hr
Environmental analysisGC-MS with DB-5MS columnColumn temp: 50–250°C (ramp 10°C/min)
Degradation studiesHydrolysis kineticspH 7.4; Temp: 25°C; LC-MS/MS monitoring

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